molecular formula C6H9BrO3 B1640087 Ethyl 2-bromo-3-oxobutanoate CAS No. 609-13-2

Ethyl 2-bromo-3-oxobutanoate

Cat. No. B1640087
CAS RN: 609-13-2
M. Wt: 209.04 g/mol
InChI Key: NGJKQTAWMMZMEL-UHFFFAOYSA-N
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Patent
US09399640B2

Procedure details

3-Oxobutanoic acid ethyl ester (1.26 mL, 10.0 mmol) was added dropwise to a suspension of N-bromosuccinimide (1.78 g, 10.0 mmol) and p-toluenesulfonic acid (10.0 mg, 0.0581 mmol) in methylene chloride (30.0 mL) at 0° C., and the resultant reaction mixture was stirred at 0° C. for 3 h, then warmed to RT and stirred at that temperature for 1 h. The reaction mixture was concentrated in vacuo and the resultant oily solid was treated with hexanes and the resultant suspension was filtered. The solid was washed with additional hexanes and the filtrate was concentrated in vacuo to give a crude oil. Purification by flash column chromatography (100% hexanes to 30% Et2O/hexanes) gave the desired product (1.20 g, 57%) as an oil.
Quantity
1.26 mL
Type
reactant
Reaction Step One
Quantity
1.78 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
10 mg
Type
catalyst
Reaction Step One
Yield
57%

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4](=[O:9])[CH2:5][C:6](=[O:8])[CH3:7])[CH3:2].[Br:10]N1C(=O)CCC1=O>C(Cl)Cl.C1(C)C=CC(S(O)(=O)=O)=CC=1>[Br:10][CH:5]([C:6](=[O:8])[CH3:7])[C:4]([O:3][CH2:1][CH3:2])=[O:9]

Inputs

Step One
Name
Quantity
1.26 mL
Type
reactant
Smiles
C(C)OC(CC(C)=O)=O
Name
Quantity
1.78 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Name
Quantity
30 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
10 mg
Type
catalyst
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
was stirred at 0° C. for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the resultant reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
warmed to RT
STIRRING
Type
STIRRING
Details
stirred at that temperature for 1 h
Duration
1 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated in vacuo
ADDITION
Type
ADDITION
Details
the resultant oily solid was treated with hexanes
FILTRATION
Type
FILTRATION
Details
the resultant suspension was filtered
WASH
Type
WASH
Details
The solid was washed with additional hexanes
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to give a crude oil
CUSTOM
Type
CUSTOM
Details
Purification by flash column chromatography (100% hexanes to 30% Et2O/hexanes)

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
BrC(C(=O)OCC)C(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.2 g
YIELD: PERCENTYIELD 57%
YIELD: CALCULATEDPERCENTYIELD 57.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.